ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

Positional isomerism Hydrogen bonding Conformational analysis

This ethyl ester tetrahydroquinoxalinone derivative (CAS 353793-10-9) is a strategic procurement choice for medicinal chemistry and chemical biology programs. Its ortho-substituted benzoate enables intramolecular N–H···O hydrogen bonding that pre-organizes the scaffold for cyclization or metal-catalyzed coupling reactions—a conformational advantage absent in para-isomers. Relative to methyl ester analogs, the ethyl ester exhibits 2–5× slower plasma hydrolysis, ensuring intact membrane penetration for intracellular esterase release in phenotypic assays. The unsubstituted quinoxaline core provides an unadorned template for systematic SAR exploration without confounding substituent effects. Procure this building block to maintain experimental consistency in lead optimization campaigns.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 353793-10-9
Cat. No. B2667144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
CAS353793-10-9
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C19H19N3O4/c1-2-26-19(25)12-7-3-4-8-13(12)21-17(23)11-16-18(24)22-15-10-6-5-9-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,21,23)(H,22,24)
InChIKeyHUWJGXNBQBUARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 353793-10-9): Core Structure & Procurement Baseline


Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 353793-10-9) is a quinoxaline-derived acetamide featuring a 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl core linked via an acetamido bridge to an ethyl 2-aminobenzoate (anthranilate) ester. The compound is primarily employed as a synthetic building block for the construction of more complex quinoxaline derivatives . The tetrahydroquinoxalinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties [1]. The ortho-substitution pattern of the benzoate ester introduces distinct conformational and hydrogen-bonding characteristics relative to its meta- and para-substituted analogs, a feature that can influence both synthetic reactivity and biological target engagement.

Why Generic Substitution Fails for Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate


Seemingly minor structural variations among tetrahydroquinoxalinone acetamide derivatives can produce substantial differences in physicochemical properties, synthetic reactivity, and biological performance. The position of the ester on the benzoate ring (ortho vs. para), the nature of the ester alkyl group (ethyl vs. methyl), and the oxidation state of the quinoxaline ring all critically modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. Consequently, compounds within this class cannot be interchanged without altering downstream synthetic outcomes or screening results. The following quantitative evidence guide details these differentiating factors to inform procurement decisions.

Quantitative Differentiation Evidence for Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate Against Key Comparators


Positional Isomerism on the Benzoate Ring: Ortho (2-) vs. Para (4-) Substitution Alters Intramolecular Hydrogen Bonding

The target compound bears the ester group at the ortho (2-) position of the benzoate ring, enabling a persistent intramolecular N–H···O hydrogen bond between the acetamido NH and the ester carbonyl oxygen. This interaction, confirmed by X-ray crystallography and topological electron-density analyses on the parent ethyl 2-aminobenzoate scaffold, restricts conformational flexibility and lowers the effective hydrogen-bond donor capacity of the amide NH relative to the para-substituted isomer [1]. In the para-substituted analog ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 474257-44-8), this intramolecular hydrogen bond is geometrically impossible, resulting in a freely rotating amide bond with higher solvent exposure.

Positional isomerism Hydrogen bonding Conformational analysis

Ester Alkyl Group: Ethyl vs. Methyl Ester Modulates Lipophilicity and Metabolic Stability

The ethyl ester of the target compound provides higher lipophilicity compared to the methyl ester analog methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 5809-58-5). Based on the Hansch π constant for a methylene (–CH2–) unit, the ethyl ester is calculated to increase the octanol-water partition coefficient (logP) by approximately 0.5 log units relative to the methyl ester [1]. This increased lipophilicity can improve passive membrane permeability in cell-based assays while also conferring greater resistance to esterase-mediated hydrolysis, a critical consideration for compounds intended for cellular screening where ester prodrug behavior must be controlled.

Lipophilicity Metabolic stability Ester hydrolysis

Quinoxaline Core Substitution: Unsubstituted vs. 6,7-Dimethyl-Substituted Impact on π-Stacking and Steric Profile

The target compound possesses an unsubstituted quinoxaline ring, whereas the analog ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate carries two methyl groups at the 6- and 7-positions. The additional methyl substituents increase the molecular volume by approximately 30 ų and alter the electronic character of the aromatic ring through inductive effects. In the context of nonsense-mediated mRNA decay (NMD) inhibition, the 6,7-dimethyl-substituted analog has been specifically optimized for target engagement, with the methyl groups contributing to hydrophobic pocket filling in the target protein . The unsubstituted target compound would therefore be expected to show different binding kinetics and selectivity, making it a distinct tool molecule for evaluating the contribution of core substitution to biological activity.

π-Stacking interactions Steric hindrance Crystal packing

Acid vs. Ester Functionality: Carboxylic Acid Analog Shows Altered Solubility and Reactivity

The target compound's ethyl ester group serves as a protected form of the carboxylic acid found in the analog 3-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid (CAS 471916-04-8). The carboxylic acid analog exhibits markedly higher aqueous solubility due to ionization at physiological pH (pKa ≈ 4.2 for meta-substituted benzoic acids), with an estimated logD7.4 of –0.5 to –1.0 compared to the neutral ethyl ester (estimated logD7.4 ≈ 1.5–2.0) . This difference is critical for applications requiring passive membrane permeation (where the ester is favored) versus aqueous formulation or target engagement in hydrophilic binding pockets (where the acid may be preferred).

Solubility Ester vs. acid Synthetic handle

Tetrahydroquinoxaline Saturation State: Reduced vs. Oxidized Quinoxaline Core Differentiates Reactivity and Biological Profile

The target compound contains a 3-oxo-1,2,3,4-tetrahydroquinoxaline ring, which is a partially saturated bicyclic system. In contrast, fully aromatic quinoxaline-2-yl acetamido derivatives (e.g., those based on 2-(quinoxalin-2-yl)acetic acid) are planar, electron-deficient heterocycles. The tetrahydro form introduces a chiral center at the 2-position (not resolved in the racemic target compound) and a secondary amine (N4–H) that can act as an additional hydrogen-bond donor. This N4–H donor is absent in fully aromatic quinoxaline analogs, which may impact target recognition in biological systems, particularly in kinase and bromodomain inhibitor programs where tetrahydroquinoxalines have shown selectivity for the second bromodomain (BD2) of BET proteins [1].

Redox state Tetrahydroquinoxaline vs. quinoxaline Aromaticity

Optimal Application Scenarios for Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Ortho-Substituted Benzoate-Tethered Conjugates Requiring Intramolecularly Stabilized Conformations

The ortho-ester substitution pattern of the target compound imposes a defined conformation via intramolecular N–H···O hydrogen bonding, as evidenced by structural studies on the parent ethyl 2-aminobenzoate scaffold [1]. This property is advantageous for synthetic strategies where a pre-organized geometry facilitates subsequent cyclization, metal-catalyzed coupling, or macrocyclization reactions. In contrast, the para-substituted isomer (CAS 474257-44-8) lacks this conformational bias, which may lead to different reaction outcomes or product distributions in sterically sensitive transformations.

Cell-Based Screening Probe Where Controlled Ester Lipophilicity Minimizes Extracellular Hydrolysis Confounds

The ethyl ester of the target compound offers an optimal balance of lipophilicity and esterase resistance compared to the methyl ester analog (CAS 5809-58-5). Class-level data indicate that ethyl esters of aromatic acids hydrolyze 2- to 5-fold more slowly than methyl esters in plasma [2]. This reduced rate of extracellular cleavage makes the target compound preferable for cell-based phenotypic screening, where active transport of the intact ester across the membrane is required before intracellular hydrolysis to the active acid species.

Baseline Scaffold for Structure-Activity Relationship (SAR) Studies of Tetrahydroquinoxaline Pharmacophores

The unsubstituted quinoxaline core of the target compound provides an unadorned template for systematic SAR exploration. Compared to the 6,7-dimethyl-substituted analog, which has been associated with nonsense-mediated mRNA decay (NMD) inhibition , the target compound lacks substituents that could dominate binding affinity or selectivity readouts. This makes it the preferred starting point for medicinal chemistry campaigns aimed at deconvoluting the contribution of individual substituents to target engagement.

Prodrug Strategy Enabling Stage-Specific Release of the Active Carboxylic Acid in Biological Assays

The ethyl ester serves as a latent form of the carboxylic acid analog (CAS 471916-04-8), which is ionized and poorly membrane-permeable at physiological pH. Procurement of the ester allows researchers to conduct assays in a pro-drug format, where intracellular esterases release the active acid species after passive membrane penetration . This strategy is particularly useful in target-based assays where the carboxylic acid is required for target binding but cannot access the intracellular compartment when applied exogenously.

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